Structural Uniqueness: 1,2,5-Thiadiazol-3-yloxy-Pyrrolidine Linker vs. Common 1,3,4-Thiadiazole or Thiadiazolidinone GSK-3β Inhibitors
The target compound is distinguished by its 1,2,5-thiadiazol-3-yloxy substituent on the pyrrolidine ring connected to a quinoxaline-2-carbonyl group. In contrast, the most extensively characterized GSK-3β inhibitors incorporating a thiadiazole motif are the 1,2,4-thiadiazolidine-3,5-diones (TDZDs), which are non-ATP-competitive inhibitors with a fundamentally different binding mode [1]. The 1,2,5-thiadiazole isomer places the sulfur atom adjacent to a single nitrogen in the ring, altering hydrogen-bonding capacity and orientation relative to 1,3,4-thiadiazoles and 1,2,4-thiadiazoles commonly found in kinase inhibitor patents. This structural divergence means the compound cannot be considered interchangeable with thiadiazolidinone-based GSK-3β inhibitors such as Tideglusib.
| Evidence Dimension | Thiadiazole regioisomer and binding mode |
|---|---|
| Target Compound Data | 1,2,5-thiadiazol-3-yloxy-pyrrolidine-quinoxaline; ATP-competitive (vendor claim) |
| Comparator Or Baseline | 1,2,4-thiadiazolidine-3,5-diones (TDZDs, e.g., Tideglusib): non-ATP-competitive GSK-3β inhibitors |
| Quantified Difference | Qualitative difference in binding mode (ATP-competitive vs. non-ATP-competitive); no head-to-head IC₅₀ data available |
| Conditions | GSK-3β kinase inhibition assay |
Why This Matters
ATP-competitive vs. non-ATP-competitive inhibition determines sensitivity to cellular ATP levels and substrate competition, critical for selecting the appropriate tool compound for mechanistic studies.
- [1] Castro A, et al. Non-ATP competitive glycogen synthase kinase 3β (GSK-3β) inhibitors: Study of structural requirements for thiadiazolidinone derivatives. Bioorganic & Medicinal Chemistry. 2008; 16(10):5938-5946. View Source
